Sp-5,6-Dcl-cbimps
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sp-5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate involves the modification of the parent compound cyclic AMP. The adenine moiety is substituted with a benzimidazole ring system, and the axial exocyclic oxygen atom in the cyclic phosphate group is replaced by sulfur. The compound is typically crystallized or lyophilized as a sodium salt .
Industrial Production Methods
Industrial production methods for Sp-5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate are not widely documented. the compound is available in various forms, including crystallized or lyophilized sodium salt, and is produced with high purity levels, typically better than 99% as determined by HPLC/UV analysis .
Chemical Reactions Analysis
Types of Reactions
Sp-5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.
Substitution: The benzimidazole ring system allows for substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Common reagents used in reactions involving Sp-5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate include oxidizing agents and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from reactions involving Sp-5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate depend on the type of reaction. For example, substitution reactions may yield derivatives with different substituents on the benzimidazole ring.
Scientific Research Applications
Sp-5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate has several scientific research applications, including:
Mechanism of Action
Sp-5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate exerts its effects by activating cyclic AMP-dependent protein kinase (cAK). The compound selectively activates cAK type II by binding to the regulatory subunits of the kinase, leading to the release and activation of the catalytic subunits . This activation results in the phosphorylation of various target proteins, modulating their activity and influencing cellular processes such as metabolism, gene expression, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
8-Bromoadenosine 3’,5’-cyclic monophosphate (8-Br-cAMP): Another cyclic AMP analog used to activate cyclic AMP-dependent protein kinase.
Dibutyryl cyclic AMP (DB-cAMP): A widely used cyclic AMP analog with similar applications.
8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphorothioate (8-CPT-cAMP): A cyclic AMP analog with enhanced stability and membrane permeability.
Uniqueness
Sp-5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate is unique due to its high lipophilicity, excellent membrane permeability, and metabolic stability. These properties make it particularly suitable for studies involving intact cells and for synergistic activation of cAK type II by pairs of cyclic AMP analogs .
Properties
Molecular Formula |
C12H10Cl2N2NaO5PS |
---|---|
Molecular Weight |
419.2 g/mol |
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-oxo-2-sulfido-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C12H11Cl2N2O5PS.Na/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-10(17)11-9(20-12)3-19-22(18,23)21-11;/h1-2,4,9-12,17H,3H2,(H,18,23);/q;+1/p-1/t9-,10-,11-,12-,22?;/m1./s1 |
InChI Key |
LXTHVPHQPNCKKG-MOBMELGVSA-M |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=O)(O1)[S-].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=O)(O1)[S-].[Na+] |
Origin of Product |
United States |
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